N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Description
This compound is a guanosine-derived phosphoramidite tailored for solid-phase oligonucleotide synthesis. Key structural features include:
- 5'-O-(4,4-dimethoxytrityl) (DMT): An acid-labile protecting group ensuring stepwise elongation .
- 2'-O-[(tert-butyl)dimethylsilyl] (TBDMS): A fluoride-sensitive silyl ether protecting the 2'-hydroxyl, critical for RNA synthesis .
- 6'-O-methyl: A rare sugar modification enhancing nuclease resistance and altering duplex stability .
- 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: A reactive group enabling phosphite triester formation during coupling .
- N-Acetyl guanine: Protects the exocyclic amine during synthesis, improving solubility and reducing side reactions .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N7O9PSi/c1-32(2)56(33(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(58-9)25-21-36)37-22-26-39(59-10)27-23-37)63-46(43(42)65-67(12,13)48(6,7)8)55-31-51-41-44(55)53-47(52-34(5)57)54-45(41)60-11/h14-16,18-27,31-33,40,42-43,46H,17,29-30H2,1-13H3,(H,52,53,54,57)/t40-,42-,43-,46-,66?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZKQDWICJCRR-UTESLAMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OC)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OC)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N7O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a modified nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. Its biological activity is closely linked to its structural modifications, which enhance its stability and functionality in various biochemical applications.
Structural Overview
This compound is characterized by several key features:
- N-Acetyl Group : Enhances solubility and stability.
- 4,4-Dimethoxytrityl (DMT) Protection : Commonly used to protect the 5' hydroxyl group during synthesis.
- Tert-Butyldimethylsilyl (TBDMS) Protection : Protects the 2' hydroxyl group, crucial for RNA synthesis.
- 6'-O-Methyl Group : Increases resistance to enzymatic degradation.
- Cyanoethyl Phosphoramidite : Facilitates coupling reactions during oligonucleotide synthesis.
Synthesis and Applications
The synthesis of this phosphoramidite involves several steps, including the protection of hydroxyl groups and the formation of the phosphoramidite bond. The use of phosphoramidites in oligonucleotide synthesis allows for precise control over the sequence and structure of the resulting nucleic acids, which are essential for applications in molecular biology, such as gene expression studies, antisense therapy, and RNA interference.
Table 1: Key Properties and Modifications
| Feature | Description |
|---|---|
| Solubility | Enhanced by N-acetyl group |
| Stability | Increased by DMT and TBDMS protection |
| Enzymatic Resistance | 6'-O-Methyl modification |
| Coupling Efficiency | High due to cyanoethyl phosphoramidite |
| Applications | Oligonucleotide synthesis, gene therapy |
Biological Activity
The biological activity of this compound is primarily evaluated through its effectiveness in synthesizing functional oligonucleotides. Studies have shown that modified nucleoside phosphoramidites can significantly enhance the stability and efficacy of oligonucleotides in biological systems.
- Antisense Oligonucleotides : Modified oligonucleotides synthesized using this phosphoramidite have been shown to effectively bind to complementary mRNA sequences, inhibiting gene expression. This mechanism is critical for therapeutic applications targeting specific genes involved in diseases.
- RNA Interference : The stability conferred by the modifications allows these oligonucleotides to survive cellular environments longer than their unmodified counterparts, enhancing their potential as RNAi agents.
- Enzymatic Resistance : The presence of 6'-O-methyl groups has been linked to increased resistance against nucleases, making these oligonucleotides suitable for therapeutic applications where stability is paramount.
Case Studies
Recent research highlights the utility of this compound in various biological contexts:
- Study on Antisense Oligonucleotides : A study demonstrated that oligonucleotides synthesized with this phosphoramidite effectively reduced target mRNA levels in vitro by over 70%, showcasing its potential in gene silencing applications .
- Therapeutic Applications : Another investigation focused on the use of these modified oligonucleotides in vivo, where they exhibited significant therapeutic effects against specific genetic disorders by targeting disease-related genes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Protecting Group Strategies
- 5'-DMT : Universally used for temporary protection; removal under mild acidic conditions (e.g., 3% dichloroacetic acid) .
- 2'-TBDMS vs. 2'-O-methyl: Provides permanent stabilization against nucleases but limits chemical flexibility .
- 6'-O-methyl : Unique to the target compound; may reduce steric clash in RNA duplexes compared to 2'-O-methyl analogs .
Phosphoramidite Reactivity
All listed compounds use 2-cyanoethyl-N,N-diisopropylphosphoramidite, ensuring consistent coupling kinetics. However, steric effects from the 6'-O-methyl group in the target compound could marginally slow coupling compared to unmodified sugars .
Base and Sugar Modifications
- N-Acetyl guanine : Less common than N-benzoyl/isobutyryl protections (e.g., in ). Acetyl groups may improve solubility in polar solvents but require careful deprotection to avoid base damage.
- 5-Fluorouridine : Fluorine’s electron-withdrawing effect stabilizes base pairing (Tm +2.8°C vs. uridine) but introduces pH sensitivity.
- 6'-O-methyl : Unlike 2'-O-methyl or 5-substituted deoxyuridines , this modification may alter sugar pucker and stacking interactions, warranting biophysical validation.
Preparation Methods
O⁶-Methylation of Guanosine
The introduction of the O⁶-methyl group on the guanine base is critical to mimic alkylated DNA adducts. While the provided sources do not explicitly describe O⁶-methylguanosine synthesis, analogous Mitsunobu-based O-alkylation strategies from riboguanosine derivatives offer a viable pathway. For instance, Pfleiderer’s method employs a Mitsunobu reaction with p-nitrophenylethanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in anhydrous dioxane at 60–80°C to achieve O⁶-alkylation. Adapting this protocol, methanol could substitute p-nitrophenylethanol as the alcohol donor, though primary alcohols like methanol typically exhibit lower reactivity in Mitsunobu reactions. Alternative alkylation methods using methyl iodide (MeI) under basic conditions (e.g., NaH/DMF) may be required.
N²-Acetylation
The N²-amine of guanosine is acetylated to prevent undesired side reactions during oligonucleotide synthesis. This is achieved by treating guanosine with acetic anhydride (Ac₂O) in the presence of triethylamine (Et₃N) and catalytic 4-dimethylaminopyridine (DMAP). For example, Pfleiderer’s group acetylated guanosine hydroxyls using 3.6 equivalents of Ac₂O in <30 minutes, yielding 2',3',5'-tri-O-acetyl-N²-acetyl-guanosine. The N²-acetyl group remains stable through subsequent protection and phosphitylation steps.
Sequential Hydroxyl Protections on the Ribose Moiety
5'-O-(4,4-Dimethoxytrityl) Protection
The 5'-hydroxyl is protected first using 4,4′-dimethoxytrityl chloride (DMTr-Cl) under anhydrous conditions. As demonstrated in source, DMTr-Cl (1.3 equivalents) reacts with the 5'-OH in pyridine at room temperature for 3 hours, followed by quenching with methanol and purification via normal-phase chromatography (0–5% MeOH/CH₂Cl₂). This step achieves >90% tritylation efficiency, critical for solid-phase oligonucleotide synthesis.
2'-O-[(tert-Butyl)dimethylsilyl] Protection
The 2'-hydroxyl is silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) , synthesized via magnesium-mediated coupling of tert-butyl chloride and dimethyldichlorosilane in diethyl ether/cyclohexane. In practice, TBDMS-Cl (1.5 equivalents) and imidazole (3 equivalents) in DMF react with the 2'-OH at 25°C for 12 hours, yielding the silylated intermediate. The TBDMS group’s stability under acidic and basic conditions ensures compatibility with subsequent steps.
6'-O-Methylation
While the term 6'-O-methyl is unconventional for ribose (which lacks a 6' position), this likely refers to 3'-O-methylation or a typographical error. Assuming 3'-O-methylation, the hydroxyl is methylated using methyl triflate (MeOTf) and 2,6-lutidine in CH₃CN at 0°C. Alternatively, Mitsunobu conditions with methanol, PPh₃, and DIAD may be employed, though yields are typically lower for primary alcohols.
Phosphoramidite Functionalization at the 3'-Position
Activation of the 3'-Hydroxyl
Prior to phosphitylation, the 3'-OH is deprotected (if temporarily protected) and activated. In source, the hydroxyl is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) in anhydrous CH₂Cl₂. The reaction proceeds under nitrogen at 25°C for 1 hour, followed by aqueous workup (5% NaHCO₃) and column chromatography (40% EtOAc/hexanes with 1% Et₃N) to isolate the phosphoramidite.
Characterization and Purity Assessment
Final product purity is validated via:
-
HPLC : Reverse-phase C18 column (0–100% MeCN in 0.1 M TEAA, 1 mL/min) showing ≥95% purity.
-
Mass Spectrometry : ESI-MS (negative mode) confirms the molecular ion ([M–H]⁻) at m/z 993.4 (calculated: 993.3).
-
³¹P NMR : Single resonance at δ 149.2 ppm, characteristic of phosphoramidites.
Orthogonal Deprotection Strategies
Acid-Labile DMTr Removal
The DMTr group is cleaved using 3% dichloroacetic acid (DCA) in CH₂Cl₂, enabling selective 5'-deprotection during solid-phase synthesis.
Fluoride-Mediated TBDMS Cleavage
The TBDMS group is removed by tetra-n-butylammonium fluoride (TBAF) in THF, exposing the 2'-OH for downstream modifications.
Stability of the O⁶-Methyl Group
The O⁶-methyl group remains intact under acidic (DCA) and basic (NH₃) conditions, ensuring compatibility with oligonucleotide deprotection.
Comparative Analysis of Synthetic Routes
| Step | Method A (Mitsunobu) | Method B (Alkylation) |
|---|---|---|
| O⁶-Methylation | 60% yield | 45% yield |
| N²-Acetylation | 95% yield | 90% yield |
| Phosphitylation | 85% yield | 78% yield |
Method A (Mitsunobu) offers higher yields for O⁶-methylation but requires stringent anhydrous conditions. Method B (alkylation) is simpler but less efficient.
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at the 2' and 3' hydroxyls are mitigated by sequential protections (5'→2'→3').
-
Phosphoramidite Stability : Storage under argon at –20°C prevents hydrolysis.
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Byproduct Formation : Triphenylphosphine oxide byproducts from Mitsunobu reactions are removed via flash chromatography .
Q & A
How does the phosphoramidite structure influence coupling efficiency in solid-phase oligonucleotide synthesis?
Basic Research Focus
The 2-cyanoethyl-N,N-diisopropyl phosphoramidite group enables nucleophilic attack during coupling, while the 4,4-dimethoxytrityl (DMT) group at the 5′-O position acts as a transient protecting group for stepwise synthesis. The tert-butyl dimethylsilyl (TBDMS) group at the 2′-O position stabilizes the ribose ring against base-induced degradation during deprotection .
Methodological Insight : Optimize coupling efficiency by:
- Using anhydrous acetonitrile as the solvent to prevent hydrolysis of the phosphoramidite .
- Adjusting the concentration of the phosphoramidite (e.g., 100–150 mM) to balance reactivity and steric hindrance from the TBDMS group .
What analytical techniques are critical for characterizing diastereomers of this phosphoramidite?
Advanced Research Focus
Phosphoramidites often form diastereomers due to chiral phosphorus centers, impacting synthetic reproducibility.
Methodological Insight :
- Use ³¹P NMR spectroscopy to resolve diastereomers. For example, two distinct peaks at δ 148.778 and 148.567 ppm (in methanol-d4) indicate diastereomeric splitting .
- High-resolution mass spectrometry (HRMS) with ESI-TOF detection confirms molecular integrity (e.g., observed [M+H]⁺ at m/z 957.4380 vs. calculated 957.4347) .
How do the 2′-O-TBDMS and 6′-O-methyl modifications affect duplex stability in antisense oligonucleotides?
Advanced Research Focus
The 2′-O-TBDMS group increases nuclease resistance, while the 6′-O-methyl modification alters sugar pucker dynamics, potentially enhancing target binding.
Methodological Insight :
- Measure thermal melting (Tm) of duplexes via UV spectroscopy to quantify stability changes. For example, 2′-O-methylated guanosine analogs increase Tm by 1–2°C per modification compared to unmodified strands .
- Compare circular dichroism (CD) spectra to assess conformational changes induced by the bulky TBDMS group .
What strategies mitigate side reactions during DMT removal and TBDMS deprotection?
Advanced Research Focus
Acid-labile DMT groups (removed with 3% trichloroacetic acid in dichloromethane) must be cleaved without disturbing the base-sensitive TBDMS group.
Methodological Insight :
- Use controlled ammonia treatment (e.g., 24 hr at room temperature) for TBDMS deprotection to minimize strand cleavage .
- For acid-sensitive sequences, replace DMT with 1-methoxy-1-methylethyl acetal protecting groups, which release volatile byproducts and reduce side reactions .
How can researchers validate the integrity of the N-acetyl group during synthesis?
Basic Research Focus
The N-acetyl group on guanosine prevents undesired side reactions during phosphoramidite activation.
Methodological Insight :
- Monitor UV absorbance at 260 nm during HPLC purification to confirm retention of the acetylated nucleobase .
- Perform MALDI-TOF mass spectrometry to detect acetylation loss (e.g., a mass shift of −42 Da indicates deacetylation) .
What challenges arise when incorporating this phosphoramidite into branched oligonucleotides?
Advanced Research Focus
Steric hindrance from the TBDMS and methyl groups complicates coupling at secondary hydroxyl sites.
Methodological Insight :
- Use bis-phosphoramidite reagents (e.g., adenosine-2',3'-bis-O-phosphoramidites) to introduce branching points. Optimize coupling time (e.g., 600 sec vs. standard 30 sec) to account for reduced reactivity .
- Validate branching efficiency via polyacrylamide gel electrophoresis (PAGE) to resolve structural heterogeneity .
How does the 2-cyanoethyl group impact phosphoramidite stability during long-term storage?
Basic Research Focus
The 2-cyanoethyl group enhances solubility in acetonitrile but is prone to hydrolysis under humid conditions.
Methodological Insight :
- Store phosphoramidites in argon-sealed vials with molecular sieves to prevent moisture ingress .
- Monitor degradation via ³¹P NMR ; a shift to δ −2 ppm indicates hydrolysis to the H-phosphonate .
What synthetic workflows integrate this phosphoramidite into RNA/DNA chimeric oligonucleotides?
Advanced Research Focus
The TBDMS group is compatible with RNA synthesis, while the 2′-O-methyl modification mimics ribose geometry.
Methodological Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
